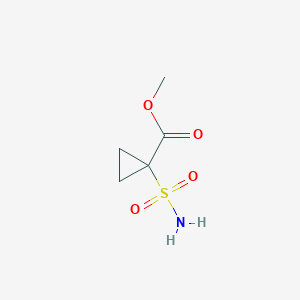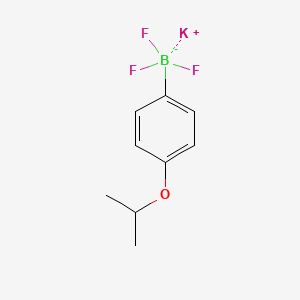
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol is a heterocyclic compound that contains bromine, fluorine, iodine, and hydroxyl functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol typically involves multi-step organic reactions. One common method is the halogenation of a pyridine derivative, followed by the introduction of difluoromethyl and hydroxyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and functional group modification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of reactive halogen compounds and the need for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The halogen atoms can be reduced to form less reactive derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or palladium catalysts in Suzuki-Miyaura coupling reactions are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and hydroxyl groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-nitrophthalonitrile
- 4-Bromo-5-(difluoromethyl)-6-fluoro-1-trityl-1H-indazole
Uniqueness
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol is unique due to the combination of bromine, fluorine, iodine, and hydroxyl groups on a pyridine ring. This unique structure imparts distinct chemical reactivity and potential applications that may not be observed in similar compounds. The presence of multiple halogens and a hydroxyl group allows for diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H3BrF2INO |
|---|---|
Poids moléculaire |
349.90 g/mol |
Nom IUPAC |
4-bromo-5-(difluoromethyl)-6-iodopyridin-3-ol |
InChI |
InChI=1S/C6H3BrF2INO/c7-4-2(12)1-11-6(10)3(4)5(8)9/h1,5,12H |
Clé InChI |
PMOICACUYVNJRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)I)C(F)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)


![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)

![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)




![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)


![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
